Einecs 287-112-5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2-thiophenecarboxylic acid typically involves the nitration of 2-thiophenecarboxylic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the thiophene ring.

Industrial Production Methods

Industrial production of 5-nitro-2-thiophenecarboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The reaction mixture is carefully monitored, and the product is purified through crystallization or other suitable methods to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions

5-nitro-2-thiophenecarboxylic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Alcohols or amines in the presence of dehydrating agents like thionyl chloride or dicyclohexylcarbodiimide.

Major Products Formed

Reduction: 5-amino-2-thiophenecarboxylic acid.

Substitution: Various esters and amides of 5-nitro-2-thiophenecarboxylic acid.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of Einecs 287-112-5 can be categorized into several key areas:

Chemistry

- Reagent in Synthesis: Used as a reagent in various chemical reactions, facilitating the synthesis of other compounds.

- Stabilizer: Acts as a stabilizer for polymers and other materials, enhancing their durability and resistance to degradation.

Biology

- Toxicological Studies: Employed in studies assessing the toxicological effects on biological systems, particularly regarding its environmental impact.

- Biodegradation Research: Investigated for its biodegradation potential to understand how it interacts with microbial populations in aquatic environments.

Medicine

- Pharmaceutical Development: Explored for potential therapeutic applications, including its role in drug formulation and development.

- Diagnostic Tools: May be used in diagnostic assays to evaluate biological activity or toxicity.

Industry

- Manufacturing Processes: Utilized in the production of specialty chemicals and materials, contributing to various industrial applications.

- Environmental Protection: Investigated for its role in environmental remediation efforts due to its properties that may aid in pollutant degradation.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings/Notes |

|---|---|---|

| Chemistry | Reagent for synthesis, polymer stabilizer | Enhances material durability |

| Biology | Toxicological studies, biodegradation research | Assessed for environmental impact |

| Medicine | Pharmaceutical development, diagnostic tools | Potential therapeutic applications being explored |

| Industry | Production of specialty chemicals | Contributes to various manufacturing processes |

Case Study 1: Toxicological Assessment

A study conducted by the European Chemicals Agency highlighted the toxicological effects of this compound on aquatic life. The compound was found to be very toxic to aquatic organisms, emphasizing the need for careful handling and assessment during industrial use.

Case Study 2: Biodegradation Potential

Research following OECD guidelines demonstrated that this compound undergoes aerobic mineralization in natural water bodies. The study measured carbon dioxide evolution as an indicator of microbial activity, revealing first-order kinetics in its degradation process.

Mecanismo De Acción

The mechanism of action of 5-nitro-2-thiophenecarboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with target molecules, influencing the compound’s activity.

Comparación Con Compuestos Similares

Similar Compounds

5-nitro-2-furoic acid: Similar structure but with a furan ring instead of a thiophene ring.

2-nitrobenzoic acid: Contains a benzene ring with a nitro and carboxylic acid group.

Uniqueness

5-nitro-2-thiophenecarboxylic acid is unique due to the presence of both a nitro group and a thiophene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it valuable in various chemical and biological applications.

Propiedades

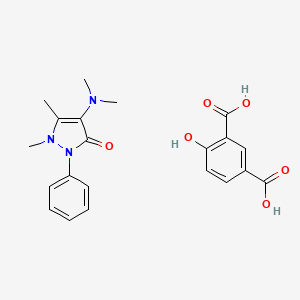

Número CAS |

85409-43-4 |

|---|---|

Fórmula molecular |

C21H23N3O6 |

Peso molecular |

413.4 g/mol |

Nombre IUPAC |

4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;4-hydroxybenzene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C13H17N3O.C8H6O5/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;9-6-2-1-4(7(10)11)3-5(6)8(12)13/h5-9H,1-4H3;1-3,9H,(H,10,11)(H,12,13) |

Clave InChI |

UBUHSBGXXFERKU-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.C1=CC(=C(C=C1C(=O)O)C(=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.